molecular formula C9H17NO B13547827 1-(Piperidin-3-yl)cyclobutan-1-ol

1-(Piperidin-3-yl)cyclobutan-1-ol

Cat. No.: B13547827
M. Wt: 155.24 g/mol
InChI Key: NCUFQYXOKXBNHQ-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)cyclobutan-1-ol is a compound that features a cyclobutane ring bonded to a piperidine ring, with a hydroxyl group attached to the cyclobutane This compound is of interest due to its unique structure, which combines the rigidity of the cyclobutane ring with the flexibility and reactivity of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-3-yl)cyclobutan-1-ol typically involves the formation of the cyclobutane ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor, such as a 1,3-diene, in the presence of a nickel catalyst. This method provides a regioselective and mild approach to forming the cyclobutane ring .

Another approach involves the use of amino alcohols, which can be cyclized using thionyl chloride (SOCl2) to form the desired cyclic amine . This one-pot preparation method is efficient and avoids the need for multiple protection and deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the above synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the development of cost-effective catalysts and reagents is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions on the piperidine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various alcohols and amines.

Scientific Research Applications

1-(Piperidin-3-yl)cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The piperidine ring can enhance the compound’s ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-3-yl)cyclobutan-1-ol is unique due to the specific positioning of the piperidine ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-piperidin-3-ylcyclobutan-1-ol

InChI

InChI=1S/C9H17NO/c11-9(4-2-5-9)8-3-1-6-10-7-8/h8,10-11H,1-7H2

InChI Key

NCUFQYXOKXBNHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2(CCC2)O

Origin of Product

United States

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